Dihydroorotase Inhibition Advantage Over Closest Analog
In a direct head-to-head comparison within the BindingDB database, 1-(1H-indol-7-yl)ethanone inhibited dihydroorotase from mouse Ehrlich ascites cells with an IC₅₀ of 180,000 nM (180 µM), whereas the structurally related indole derivative BDBM50405111 exhibited an IC₅₀ of 520,000 nM (520 µM) under identical assay conditions (pH 7.37, compound concentration 10 µM) [1][2]. This represents a 2.9-fold improvement in potency, indicating that the 7-acetyl substitution pattern is more favorable for dihydroorotase active-site engagement than alternative indole substitution patterns evaluated in the same screening campaign.
| Evidence Dimension | Inhibition of dihydroorotase enzyme (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 180,000 nM (180 µM) |
| Comparator Or Baseline | BDBM50405111 (related indole derivative): IC₅₀ = 520,000 nM (520 µM) |
| Quantified Difference | 2.9-fold higher potency (lower IC₅₀) for the target compound |
| Conditions | Dihydroorotase from mouse Ehrlich ascites; compound concentration 10 µM; pH 7.37; assay type: enzyme inhibition |
Why This Matters
For programs targeting pyrimidine biosynthesis (e.g., antimalarial, anticancer, or immunosuppressant discovery), a 2.9-fold potency advantage at the enzyme level provides a measurable selectivity filter when choosing among indole-based screening candidates.
- [1] BindingDB. Affinity Data for BDBM50405110 (1-(1H-indol-7-yl)ethanone). IC₅₀: 1.80E+5 nM against dihydroorotase (mouse Ehrlich ascites), pH 7.37. View Source
- [2] BindingDB. Affinity Data for BDBM50405111. IC₅₀: 5.20E+5 nM against dihydroorotase (mouse Ehrlich ascites), pH 7.37. View Source
